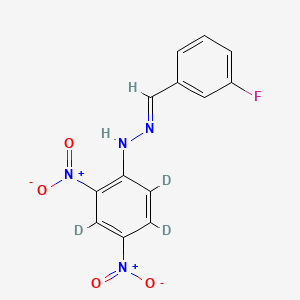
N-(3-Phenylpropionyl)glycine-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenylpropionyl)glycine-d2 is a deuterated derivative of N-(3-Phenylpropionyl)glycine. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropionyl)glycine-d2 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-Phenylpropionic acid and glycine-d2.
Activation of 3-Phenylpropionic Acid: The 3-Phenylpropionic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated 3-Phenylpropionic acid is then reacted with glycine-d2 in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
化学反应分析
Types of Reactions: N-(3-Phenylpropionyl)glycine-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
N-(3-Phenylpropionyl)glycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Phenylpropionyl)glycine-d2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, or gene expression.
相似化合物的比较
N-(3-Phenylpropionyl)glycine: The non-deuterated version of the compound.
N-(3-Phenylpropionyl)alanine: A similar compound with alanine instead of glycine.
N-(3-Phenylpropionyl)valine: Another similar compound with valine instead of glycine.
Uniqueness: N-(3-Phenylpropionyl)glycine-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(3-phenylpropanoylamino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8D2 |
InChI 键 |
YEIQSAXUPKPPBN-MGVXTIMCSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCC1=CC=CC=C1 |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)





![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)




![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
